molecular formula C26H19ClN8 B608895 B-Raf inhibitor 1 CAS No. 1093100-40-3

B-Raf inhibitor 1

Numéro de catalogue B608895
Numéro CAS: 1093100-40-3
Poids moléculaire: 478.944
Clé InChI: KKVYYGGCHJGEFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

B-Raf inhibitor 1 is a potent and selective B-Raf inhibitor . It inhibits B-Raf and C-Raf with IC50 values of 24 nM and 25 nM respectively . It is selective over 13 other kinases, including PKCα, IKKβ, and PI3Kα . B-Raf inhibitor 1 is used for the treatment of some B-Raf–mutated cancers .


Synthesis Analysis

A scalable synthetic route to B-Raf inhibitor 1 has been described . The key step in the synthesis is the Pd-catalyzed Negishi coupling of 4-bromo-1-chloroisoquinoline with trifluoromethanesulfonic acid isoquinoline-7-yl ester to yield 1-chloro [4,7‘]bis-isoquinolinyl .


Molecular Structure Analysis

The molecular weight of B-Raf inhibitor 1 is 515.53 and its chemical formula is C29H24F3N5O . It has been shown to adeptly bind both rare B-Raf variants in a similar manner to how it binds and inhibits the V600E mutant .


Chemical Reactions Analysis

B-Raf inhibitor 1 has been shown to inhibit B-Raf WT, B-Raf V600E and c-Raf kinases with IC50 values of 27.13, 51.70, and 40.23 nM, respectively . It has also been shown to decrease B-Raf expression in both wild and mutant colon cancer cells .


Physical And Chemical Properties Analysis

Its CAS Registry Number is 950736-05-7 .

Applications De Recherche Scientifique

Treatment of BRAFV600E-mutant Solid Tumours

The FDA granted Accelerated Approval to the BRAF inhibitor dabrafenib in combination with the MEK inhibitor trametinib for the treatment of adult and paediatric patients (≥6 years of age) with unresectable or metastatic BRAFV600E-mutant solid tumours .

Overcoming RAF Inhibitor Resistance

BRAF inhibitor resistance is common and manifests through rapid reactivation of ERK signalling, owing to relief of negative feedback mechanisms, that results in adaptive (re)activation of RTK signalling, RAS activation and RAF dimerization .

Treatment of BRAF-mutated Thyroid Carcinomas

B-raf inhibitors (BRAFi) are effective for BRAF-mutated papillary (PTC) and anaplastic (ATC) thyroid carcinomas . Targeting metabolic routes with BRAFi and diclofenac combination could restrain the glycolytic phenotype and synergistically reduce tumour cells’ viability .

Treatment of BRAF-mutant Melanoma

The BRAF inhibitors vemurafenib, dabrafenib and encorafenib are used in the treatment of patients with BRAF-mutant melanoma . They selectively target BRAF kinase and thus interfere with the mitogen-activated protein kinase (MAPK) signalling pathway that regulates the proliferation and survival of melanoma cells .

Combination with MEK Inhibitors

Therapeutic interventions, combining BRAF inhibitors with MEK inhibitors, have shown promising results highlighted by improved clinical outcomes and reduced toxicities .

Overcoming Therapy Resistance in Melanoma

Carefully designed strategies to optimize combinations and sequences of these agents, even including chemotherapy, may ultimately have the potential to overcome the obstacle of therapy resistance in melanoma .

Mécanisme D'action

Target of Action

B-Raf inhibitor 1 primarily targets the B-Raf protein, a key signaling molecule in the mitogen-activated protein kinase (MAPK) signaling pathway . This protein plays a crucial role in regulating cell growth, differentiation, and survival . The most common mutation in B-Raf is V600E, which results in a constitutively activated B-Raf protein .

Mode of Action

B-Raf inhibitor 1 is a competitive inhibitor of the mutated species of B-Raf, especially potent against the BRAF V600E mutation . It binds to the kinase domain of B-Raf, inhibiting its activity and blocking downstream processes . This inhibition disrupts the MAPK signaling pathway, which can inhibit tumor growth and eventually trigger apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by B-Raf inhibitor 1 is the RAS/MAPK pathway . When B-Raf is inhibited, the downstream signaling through this pathway is disrupted. This disruption can lead to decreased cellular proliferation and increased apoptosis, particularly in cells with the BRAF V600E mutation .

Pharmacokinetics

In a first-in-human, phase 1a/1b, open-label, dose-escalation and expansion study, B-Raf inhibitor 1 showed generally dose-proportional increases in exposure . The maximum tolerated dose was established as 40 mg/d . The drug had a long terminal half-life and showed an average accumulation in exposure at steady-state .

Result of Action

The molecular effect of B-Raf inhibitor 1 is the inhibition of the B-Raf protein, leading to disruption of the MAPK signaling pathway . On a cellular level, this can result in decreased cell proliferation and increased apoptosis, particularly in tumor cells with the BRAF V600E mutation . This can lead to a reduction in tumor growth .

Action Environment

The efficacy and stability of B-Raf inhibitor 1 can be influenced by various environmental factors. For instance, the presence of other mutations in the tumor can impact the drug’s effectiveness . Additionally, the development of resistance to B-Raf inhibitors is a significant challenge, often resulting from the reactivation of the MAPK pathway or the emergence of secondary mutations . Therefore, combination therapies are often necessary to overcome resistance mechanisms .

Safety and Hazards

B-Raf inhibitor 1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

New RAF inhibitors are being developed that may be more effective and potentially safer . These inhibitors have the potential to inhibit RAF mutant dimers directly . The field is moving towards broadening the spectrum of BRAF inhibitor-sensitive mutations beyond mutations at codon V600 .

Propriétés

IUPAC Name

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVYYGGCHJGEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

B-Raf inhibitor 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.